molecular formula C18H19NO B7441252 (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide

(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide

Cat. No. B7441252
M. Wt: 265.3 g/mol
InChI Key: YJRYUULSHYWADB-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide, also known as PPEC, is a cyclopropane derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the Akt/mTOR pathway. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. This compound has also been found to have antioxidant properties, which can reduce oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide in lab experiments is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize using various methods. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Further studies are also needed to determine the optimal dosage and administration methods for this compound in vivo.

Synthesis Methods

(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-phenylethylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting this compound product can be purified using column chromatography or recrystallization.

Scientific Research Applications

(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(19-12-11-14-7-3-1-4-8-14)17-13-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYUULSHYWADB-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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